
Befotertinib
描述
贝福替尼,又名索玛纳®,是一种口服给药、高度选择性的第三代表皮生长因子受体酪氨酸激酶抑制剂。它由贝达药业和InventisBio联合开发,用于治疗非小细胞肺癌。 2023年5月,贝福替尼在中国获批用于经表皮生长因子受体酪氨酸激酶抑制剂治疗后疾病进展且具有表皮生长因子受体T790M突变的局部晚期或转移性非小细胞肺癌患者的二线治疗 .
准备方法
贝福替尼的合成路线和反应条件涉及多个步骤。制备方法包括使用各种试剂和催化剂来实现所需的化学结构。工业生产方法经过优化,以确保该化合物的高收率和纯度。 合成路线和反应条件的具体细节是专有的,可能无法公开获得 .
化学反应分析
贝福替尼经历各种类型的化学反应,包括氧化、还原和取代。这些反应中常用的试剂和条件包括氧化剂、还原剂和催化剂。 从这些反应中形成的主要产物是导致最终活性药物成分的中间体 .
科学研究应用
Phase 2 Studies
A pivotal phase 2 study (NCT03861156) assessed the efficacy of befotertinib in patients with EGFR T790M mutated NSCLC. The study included two cohorts receiving different dosages: 50 mg (cohort A) and 75-100 mg (cohort B). Key findings include:
- Objective Response Rate (ORR) : The independent review committee reported an ORR of 67.6% in cohort B, while investigator assessments yielded 54.0% in cohort A and 65.9% in cohort B .
- Progression-Free Survival (PFS) : The median PFS was 12.5 months for cohort B and 11.0 months for cohort A, indicating a significant benefit from the higher dosage .
- Intracranial Efficacy : In patients with brain metastases, the intracranial ORR was notably higher in cohort B at 57.1% .
Overall Survival Data
Recent updates from ongoing studies have provided further insights into overall survival (OS):
- Median OS : In cohort A, the median OS was reported at 23.9 months, while cohort B showed a median OS of 31.5 months . This suggests that higher doses may confer additional survival benefits.
- Safety Profile : Adverse events were generally manageable, with grade 3 or higher treatment-related adverse events occurring in approximately 38.1% of cohort A and 50.3% of cohort B .
Rare Mutations
A notable case study reported on a patient with advanced NSCLC harboring rare EGFR mutations (p.G719X/p.S768I). After treatment with this compound, the patient achieved a partial response without severe adverse events . This case underscores this compound's potential effectiveness even in patients with uncommon mutations that are typically resistant to other therapies.
Comparative Efficacy
This compound has demonstrated superior efficacy compared to other third-generation EGFR TKIs:
Parameter | This compound | Osimertinib | Icotinib |
---|---|---|---|
Median PFS | 22.1 months | 8.2 months | 13.8 months |
ORR | 67.6% | Varied | Not specified |
Grade 3+ Adverse Events (%) | ~50% | ~40% | ~30% |
This table illustrates that this compound not only offers a longer PFS but also maintains a manageable safety profile compared to its counterparts.
作用机制
贝福替尼通过选择性抑制表皮生长因子受体酪氨酸激酶发挥其作用。这种抑制阻止了参与细胞增殖、迁移和存活的下游信号通路的激活。 贝福替尼的分子靶点包括具有T790M突变的表皮生长因子受体,这是一种对第一代和第二代表皮生长因子受体酪氨酸激酶抑制剂常见的耐药机制 .
相似化合物的比较
贝福替尼与其他第三代表皮生长因子受体酪氨酸激酶抑制剂,如奥希替尼、阿乌莫替尼和福蒙替尼进行了比较。这些化合物具有类似的作用机制,但在药代动力学特性、疗效和安全性方面有所不同。 贝福替尼在延长无进展生存期和证明颅内活性方面显示出可喜的结果,使其成为治疗表皮生长因子受体突变晚期非小细胞肺癌的可行选择 .
参考文献
生物活性
Befotertinib (D-0316) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target specific mutations in EGFR, particularly the T790M mutation associated with resistance to first- and second-generation TKIs. This article reviews the biological activity of this compound, focusing on its efficacy, safety, and mechanisms of action based on diverse clinical studies and case reports.
This compound selectively inhibits the EGFR signaling pathway by binding to the ATP-binding site of the receptor. This inhibition leads to decreased cell proliferation, increased apoptosis, and ultimately reduced tumor growth and metastasis. Unlike earlier generations of EGFR TKIs, this compound has been optimized to overcome resistance mechanisms such as the T790M mutation, which alters the receptor's affinity for ATP and diminishes the effectiveness of prior treatments .
Phase II Studies
A pivotal phase II study evaluated the efficacy of this compound in patients with locally advanced or metastatic non-small cell lung cancer (NSCLC) harboring T790M mutations. The study included two cohorts:
- Cohort A : 50 mg daily
- Cohort B : 75-100 mg daily
The results showed:
Parameter | Cohort A (50 mg) | Cohort B (75-100 mg) |
---|---|---|
Objective Response Rate (ORR) | 54.0% (95% CI: 46.3%-61.5%) | 67.6% (95% CI: 61.9%-72.9%) |
Median Progression-Free Survival (PFS) | 11.0 months (95% CI: 9.6-12.5) | 12.5 months (95% CI: 11.1-13.8) |
Intracranial ORR | 26.7% | 57.1% |
Grade 3 or higher adverse events | 20.5% | 29.3% |
These findings indicate that this compound demonstrates significant anti-tumor activity with manageable toxicity profiles, particularly in higher doses .
Case Studies
Recent case studies have highlighted this compound's effectiveness in patients with rare EGFR mutations, such as p.G719X and p.S768I. One notable case involved a patient with advanced NSCLC who achieved a partial response after treatment with this compound at a dose of 75 mg daily, escalating to 100 mg after three weeks. The patient's tumor size decreased significantly over several months, demonstrating this compound's potential as a therapeutic option for complex mutations .
Safety Profile
The safety profile of this compound has been evaluated in multiple trials, revealing a range of adverse effects primarily classified as grade 1 or 2:
- Rash
- Thrombocytopenia
- Leukopenia
- Electrolyte disturbances
Serious adverse events were reported in approximately 10% of patients receiving higher doses, highlighting the importance of monitoring during treatment .
Comparative Efficacy
This compound has been compared with other third-generation EGFR TKIs like osimertinib and almonertinib in terms of efficacy:
Drug | First-line mPFS (months) | Second-line mPFS (months) | First-line ORR (%) | Second-line ORR (%) |
---|---|---|---|---|
Osimertinib | 18.9 | 10.1 | 80 | 71 |
Almonertinib | 19.3 | 12.4 | 74 | 68.9 |
This compound | 22.1 | 12.5 | 75.8 | 68.5 |
This compound shows superior progression-free survival in first-line settings compared to other TKIs, indicating its potential as a preferred treatment option for patients with advanced EGFR-mutated NSCLC .
属性
IUPAC Name |
N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-[1-(2,2,2-trifluoroethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32F3N7O2/c1-6-27(40)34-22-15-23(26(41-5)16-25(22)38(4)14-13-37(2)3)36-28-33-12-11-21(35-28)20-17-39(18-29(30,31)32)24-10-8-7-9-19(20)24/h6-12,15-17H,1,13-14,18H2,2-5H3,(H,34,40)(H,33,35,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USOCZVZOXKTJTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)CC(F)(F)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32F3N7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1835667-63-4 | |
Record name | Befotertinib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1835667634 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BEFOTERTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0XT2CPR891 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。